6-Methylene-[1,4]dioxepane
Description
Historical Context of Cyclic Ketene (B1206846) Acetals in Polymer Science
The story of 6-Methylene- mdpi.comacs.orgdioxepane is deeply rooted in the broader history of cyclic ketene acetals (CKAs) in polymer science. The pioneering work on the radical ring-opening polymerization (rROP) of CKAs dates back to the early 1980s by the research group of William J. Bailey. mdpi.com This innovative approach allowed for the synthesis of linear aliphatic polyesters. The key value of this chemistry lies in the ability to copolymerize CKAs with conventional vinyl monomers. mdpi.com This process introduces hydrolytically cleavable ester bonds into the main chain of what are typically all-carbon backbone polymers, thereby rendering them chemically degradable. mdpi.comrsc.org
Early investigations focused on various CKA monomers, including 2-methylene-1,3-dioxepane (B1205776) (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). mdpi.comresearchgate.net These were copolymerized with monomers like styrene (B11656) to create degradable polystyrene analogues. mdpi.comresearchgate.net However, the field was not without its challenges. Conflicting findings and characterization errors, particularly using 1H NMR spectroscopy, were prevalent in the early literature, leading to discrepancies in reported results. mdpi.comresearchgate.net These inconsistencies have been addressed and resolved over time through more detailed characterization and optimization of polymerization conditions. mdpi.comresearchgate.net
Academic Significance of 6-Methylene-mdpi.comacs.orgdioxepane as a Monomer for Degradable Polymers
The academic significance of 6-Methylene- mdpi.comacs.orgdioxepane, also known as 2-methylene-1,3-dioxepane (MDO), stems from its role as a key monomer in the synthesis of degradable polymers. The accumulation of non-degradable plastics in the environment has created a pressing need for sustainable alternatives. researchgate.net Vinyl polymers, due to their robust carbon-carbon backbones, are notoriously resistant to degradation. researchgate.net The incorporation of monomers like 6-Methylene- mdpi.comacs.orgdioxepane via rROP introduces ester linkages into the polymer backbone, providing a pathway for degradation through hydrolysis. mdpi.comrsc.org
This monomer is particularly noteworthy because it can undergo nearly complete ring-opening across a wide range of reaction conditions. nih.gov The efficiency of the ring-opening process is a critical factor for designing degradable polymers. For many CKAs, a competition exists between the desired ring-opening and an undesirable ring-retaining vinyl propagation, which results in a polyacetal structure. nih.govchemrxiv.org The seven-membered ring of 6-Methylene- mdpi.comacs.orgdioxepane offers favorable thermodynamics for ring-opening, driven by the relief of ring strain and the steric hindrance of the ring-held radical. nih.govscribd.com
Furthermore, 6-Methylene- mdpi.comacs.orgdioxepane is considered a bio-based monomer as it can be produced from starting materials like 1,4-butanediol (B3395766) and diethylene glycol, which can be sourced from biological origins. nih.gov This adds to its appeal from a sustainability perspective.
Evolution of Research Trajectories for 6-Methylene-mdpi.comacs.orgdioxepane in Macromolecular Chemistry
Initial research on 6-Methylene- mdpi.comacs.orgdioxepane primarily focused on its free radical copolymerization with various vinyl monomers to create degradable versions of common plastics. mdpi.comnih.gov However, the evolution of macromolecular chemistry has opened up new and more sophisticated avenues for its application.
A significant advancement has been the combination of rROP of CKAs with reversible-deactivation radical polymerization (RDRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgrsc.org RDRP methods, which gained prominence from the mid-1990s, offer precise control over polymer architecture, molecular weight, and functionality. rsc.orgrsc.org The synergy between RDRP and rROP of monomers like 6-Methylene- mdpi.comacs.orgdioxepane allows for the design of complex, degradable polymer architectures with tailored properties for advanced applications, including in the biomedical field. rsc.orgchemrxiv.org
Recent research has also explored the synthesis of various copolymers and terpolymers. For instance, the emulsion terpolymerization of butyl acrylate, 6-Methylene- mdpi.comacs.orgdioxepane, and vinyl acetate (B1210297) has been investigated for creating degradable pressure-sensitive adhesives. nih.gov Challenges in such systems include managing monomer hydrolysis and ensuring uniform distribution of the CKA in the polymer backbone. nih.gov
The reactivity ratios of 6-Methylene- mdpi.comacs.orgdioxepane with other monomers have been a subject of detailed study. For example, its copolymerization with styrene is challenging due to unfavorable reactivity ratios, which can lead to non-uniform incorporation of the ester linkages. researchgate.net Ongoing research aims to overcome these limitations through careful selection of polymerization techniques and conditions.
Interactive Data Tables
Table 1: Properties of 6-Methylene- mdpi.comacs.orgdioxepane and Related Monomers
| Compound Name | Abbreviation | Ring Size | Key Feature |
| 6-Methylene- mdpi.comacs.orgdioxepane | MDO | 7-membered | High degree of ring-opening |
| 5,6-Benzo-2-methylene-1,3-dioxepane | BMDO | 7-membered | Aromatic analogue of MDO |
| 2-Methylene-4-phenyl-1,3-dioxolane | MPDL | 5-membered | Phenyl-substituted CKA |
Table 2: Reactivity Ratios in Copolymerization
| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Method |
| MDO | Styrene | 0.021 | 22.6 | Bulk |
| BMDO | Styrene | 1.08 | 8.53 | ATRP |
Structure
3D Structure
Properties
IUPAC Name |
6-methylidene-1,4-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methylene 1 2 Dioxepane Monomers
Established Synthetic Pathways for 6-Methylene-rsc.orgnih.govdioxepane
The established synthesis of 6-methylene- rsc.orgnih.govdioxepane and related cyclic ketene (B1206846) acetals typically follows a two-step procedure. This method involves the formation of a bromoacetal intermediate from a suitable diol, followed by an elimination reaction to introduce the exocyclic methylene (B1212753) group. While a specific protocol for 6-methylene- rsc.orgnih.govdioxepane is not extensively detailed in publicly available literature, the synthesis can be reliably inferred from the well-documented preparation of analogous compounds such as 2-methylene-1,3-dioxepane (B1205776) (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO).
The general synthetic scheme is as follows:
Formation of the Bromoacetal Intermediate: A suitable diol is reacted with a bromoacetaldehyde equivalent, such as bromoacetaldehyde diethyl acetal (B89532), in the presence of an acid catalyst. The reaction proceeds via a transacetalization, forming the cyclic bromoacetal.
Elimination Reaction: The bromoacetal intermediate is then treated with a strong base, such as potassium tert-butoxide, to induce an elimination reaction, which results in the formation of the desired 6-methylene- rsc.orgnih.govdioxepane.
A plausible reaction scheme for the synthesis of the parent 6-methylene- rsc.orgnih.govdioxepane is presented below:
Step 1: Synthesis of 6-(bromomethyl)- rsc.orgnih.govdioxepane
2-(2-hydroxyethoxy)ethanol is reacted with bromoacetaldehyde diethyl acetal in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically carried out in a solvent such as cyclohexane, and the ethanol byproduct is removed to drive the reaction to completion.
Step 2: Synthesis of 6-methylene- rsc.orgnih.govdioxepane
The resulting 6-(bromomethyl)- rsc.orgnih.govdioxepane is then subjected to an elimination reaction using a strong base like potassium tert-butoxide in a suitable solvent, for instance, tert-butanol.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Typical Yield |
| 2-(2-hydroxyethoxy)ethanol | Bromoacetaldehyde diethyl acetal | p-toluenesulfonic acid | Cyclohexane | 6-(bromomethyl)- rsc.orgnih.govdioxepane | 70-80% |
| 6-(bromomethyl)- rsc.orgnih.govdioxepane | Potassium tert-butoxide | - | tert-Butanol | 6-methylene- rsc.orgnih.govdioxepane | 75-85% |
Development of Novel Synthetic Routes for Substituted 6-Methylene-rsc.orgnih.govdioxepane Derivatives
Novel synthetic strategies for producing substituted 6-methylene- rsc.orgnih.govdioxepane derivatives are being explored to tailor the properties of the resulting polymers. A highly promising and versatile method is Ring-Closing Metathesis (RCM) . This powerful reaction, often employing Grubbs-type catalysts, allows for the formation of cyclic olefins from acyclic dienes.
The general approach for synthesizing a substituted 6-methylene- rsc.orgnih.govdioxepane via RCM would involve the following steps:
Synthesis of a Diene Precursor: An appropriately substituted diene containing the necessary oxygen atoms within the carbon backbone is synthesized. For example, starting from a substituted allyl alcohol and reacting it with another unsaturated alcohol derivative.
Ring-Closing Metathesis: The diene precursor is then treated with a ruthenium-based catalyst, such as a Grubbs catalyst, to initiate the intramolecular metathesis reaction, leading to the formation of the seven-membered dioxepane ring with an endocyclic double bond.
Isomerization/Further Modification: Depending on the desired final structure, subsequent steps might be necessary to isomerize the endocyclic double bond to an exocyclic methylene group, although direct formation of the exocyclic olefin via RCM is also conceivable with specific catalyst and substrate design.
An illustrative RCM approach to a substituted 6-methylene- rsc.orgnih.govdioxepane is outlined below:
| Starting Material | Reaction | Catalyst | Product |
| Substituted acyclic diene ether | Ring-Closing Metathesis (RCM) | Grubbs Catalyst (e.g., 2nd Generation) | Substituted 2,3-dihydro- rsc.orgnih.govdioxepine |
Further research into this area could lead to a more direct and modular synthesis of a wide array of substituted 6-methylene- rsc.orgnih.govdioxepane derivatives.
Optimization of Synthesis for Research-Scale Production and Yield
The optimization of the synthesis of 6-methylene- rsc.orgnih.govdioxepane is critical for its availability for research purposes. Key factors to consider for improving the yield and purity of the final product include the purity of starting materials, reaction conditions, and purification methods.
For the Established Two-Step Synthesis:
Purity of the Diol: The starting diol must be of high purity and anhydrous, as water can interfere with the acetal formation and subsequent reactions.
Reaction Conditions for Acetalization: The choice of acid catalyst and the efficient removal of the alcohol byproduct are crucial for driving the equilibrium towards the desired bromoacetal.
Elimination Reaction Conditions: The temperature and reaction time for the elimination step need to be carefully controlled. For instance, in the synthesis of the related 2-methylene-4-methyl-1,3-dioxepane (Me-MDO), conducting the elimination at 0°C for 2 hours was found to be optimal to minimize side reactions.
Purification: The final product is often sensitive to hydrolysis and acid-catalyzed polymerization. Therefore, purification is typically achieved by distillation under reduced pressure. It is also critical to remove the tert-butanol byproduct from the elimination step under reduced pressure to prevent hydrolysis of the cyclic ketene acetal.
For Novel Synthetic Routes like RCM:
Catalyst Selection: The choice of the Grubbs catalyst (1st, 2nd, or 3rd generation, or specialized catalysts like Hoveyda-Grubbs catalysts) can significantly impact the efficiency and stereoselectivity of the ring closure. umicore.com
Reaction Concentration: RCM reactions are typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
Solvent and Temperature: The choice of a non-polar, anhydrous solvent and an optimal reaction temperature are important for catalyst stability and activity. umicore.com
Removal of Ethylene: The continuous removal of the ethylene byproduct can help drive the reaction to completion.
The following table summarizes key optimization parameters for the synthesis of cyclic ketene acetals on a research scale:
| Parameter | Optimization Strategy | Rationale |
| Starting Material Purity | Use of high-purity, anhydrous reagents. | Prevents side reactions and catalyst deactivation. |
| Reaction Temperature | Careful control of temperature for each step. | Minimizes byproduct formation and decomposition of the desired product. |
| Reaction Time | Monitoring the reaction progress (e.g., by NMR or GC) to determine the optimal time. | Avoids incomplete reactions or degradation of the product due to prolonged reaction times. |
| Catalyst Loading (for RCM) | Using the minimum effective amount of catalyst. | Reduces cost and simplifies purification. |
| Purification Method | Distillation under reduced pressure. | Removes impurities while minimizing thermal degradation of the sensitive product. |
By carefully controlling these parameters, the synthesis of 6-methylene- rsc.orgnih.govdioxepane and its derivatives can be optimized to provide sufficient quantities of high-purity monomer for polymer synthesis research.
Homopolymerization Dynamics of 6 Methylene 1 2 Dioxepane
Radical Ring-Opening Polymerization (RROP) Kinetics and Thermodynamics
The polymerization of MDO is governed by both kinetic and thermodynamic factors. The primary driving force for the ring-opening process is the release of ring strain inherent in the seven-membered cyclic monomer. wiley-vch.de Kinetically, the polymerization follows the principles of free-radical reactions, involving initiation, propagation, and termination steps, but with the unique feature of a ring-opening event during propagation. rsc.org
Initiation and Propagation Mechanisms in 6-Methylene-uliege.besigmaaldrich.comdioxepane RROP
The radical ring-opening polymerization of MDO is initiated by conventional free-radical initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides. rsc.orgnih.gov The process begins with the thermal or photochemical decomposition of the initiator to generate primary radicals.
The propagation mechanism involves a two-step sequence:
Addition: An initiator or propagating radical adds to the exocyclic double bond (the methylene (B1212753) group) of the MDO monomer. This creates a carbon-centered radical on the quaternary carbon within the ring structure. uliege.beresearchgate.net
Ring-Opening: The resulting cyclic radical is unstable and rapidly undergoes a β-scission reaction. This step involves the cleavage of an endocyclic carbon-oxygen bond, which is thermodynamically favorable due to the release of ring strain. The ring-opening is an irreversible process that forms a more stable, acyclic radical and incorporates an ester linkage into the growing polymer backbone. nih.govcmu.edu This new radical can then propagate by adding to another MDO monomer.
Studies have confirmed that for MDO, the ring-opening is extremely rapid and complete, with essentially 100% of the monomer units being incorporated into the polymer backbone via this pathway, leading to the formation of a polycaprolactone-like structure. cmu.edu
Influence of Reaction Conditions (e.g., Temperature, Initiator Type) on Ring-Opening Efficiency
Temperature: Increasing the polymerization temperature generally leads to a higher rate of polymerization due to the increased rate of initiator decomposition and propagation. However, higher temperatures can also increase the frequency of side reactions, such as chain transfer. rsc.org
A kinetic study on the free-radical polymerization of MDO highlighted the following findings: rsc.org
| Reaction Condition | Observation |
| Initiator Nature | Polymerization kinetics are strongly influenced by the nature of the propagating radical. |
| Temperature | Higher temperatures increase the polymerization rate. |
| Initiator Concentration | Higher concentrations increase the rate but decrease the final molecular weight. |
Analysis of Competing Reactions During Homopolymerization: Backbiting and Branching Phenomena
During the free-radical homopolymerization of MDO, the ideal linear chain growth can be complicated by competing side reactions, most notably chain transfer to monomer and polymer. These reactions significantly impact the final polymer architecture.
Backbiting: This intramolecular chain transfer process involves the propagating radical abstracting a hydrogen atom from its own polymer chain. This leads to the formation of a new radical center along the backbone, from which a new branch can grow. cmu.edu
Branching: Both intramolecular (backbiting) and intermolecular chain transfer (where a propagating radical abstracts a hydrogen from a different polymer chain) result in the formation of branched polymer structures rather than linear chains. Evidence for branching in poly(MDO) has been observed through NMR analysis, with studies indicating the presence of approximately one branch point for every 25 monomer units. cmu.edu
These chain transfer reactions are significant in MDO polymerization and are responsible for the difficulty in obtaining high molecular weight polymers and in accurately measuring kinetic parameters like the propagation rate coefficient (kp) using standard techniques. cmu.edu
Controlled Radical Polymerization (CRP) of 6-Methylene-uliege.besigmaaldrich.comdioxepane
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and architecture, controlled radical polymerization (CRP) techniques have been applied to MDO and its analogs. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. uliege.besigmaaldrich.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 6-Methylene-uliege.besigmaaldrich.comdioxepane
RAFT polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgscispace.com This technique has been successfully employed for the controlled RROP of MDO.
In one approach, MDO was polymerized via RAFT in conjunction with a self-condensed vinyl polymerization (SCVP) strategy using vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP) as a polymerizable CTA. nih.gov This method demonstrated key features of a living polymerization:
Pseudo-linear kinetics: The polymerization rate was first-order with respect to monomer concentration.
Controlled Molecular Weight: The molecular weight of the resulting hyperbranched polycaprolactone (B3415563) increased linearly with monomer conversion.
Chain Extension: The living nature of the polymer chains was confirmed by successful chain extension experiments.
The RAFT polymerization of MDO allows for the tuning of the polymer's composition and degree of branching by adjusting the monomer-to-CTA ratio, which in turn influences properties like crystallinity and degradation rate. nih.gov
Table: RAFT Polymerization of MDO at 60°C nih.gov
| Molar Ratio ([MDO]:[ECTVP]:[AIBN]) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|
| 100:1:0.2 | 68.4 | 8,900 | 1.83 |
| 200:1:0.2 | 65.3 | 14,800 | 2.12 |
Molar ratio, conversion, number-average molecular weight (Mn), and dispersity (Đ) data from the RAFT polymerization of MDO.
Atom Transfer Radical Polymerization (ATRP) Approaches for 6-Methylene-uliege.besigmaaldrich.comdioxepane Analogs
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (commonly copper) to reversibly activate and deactivate propagating chains through a halogen atom transfer process. wikipedia.orgcmu.edu While detailed studies on the ATRP of MDO itself are less common, the technique has been successfully applied to structurally similar analogs, demonstrating its potential for controlling the RROP of this class of monomers.
A key analog that has been polymerized via ATRP is 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). researchgate.netscilit.com "Living" free radical ring-opening polymerization of BMDO has been achieved using ATRP, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. scilit.com This control also enables the preparation of more complex architectures, such as block copolymers, by sequential monomer addition. For example, the copolymerization of BMDO with styrene (B11656) has been conducted using ATRP. researchgate.net The principles of ATRP, including the choice of initiator, copper catalyst, and ligand, are directly applicable to these systems to achieve well-defined polyester-containing materials. cmu.eduosti.gov
Photoinitiated and Photocontrolled Polymerization of 6-Methylene-researchgate.netrsc.orgdioxepane
The use of light to initiate and control the polymerization of MDO offers significant advantages, including spatial and temporal control over the reaction. Photoinitiated radical ring-opening polymerization of MDO has been successfully demonstrated, yielding polymers with structures identical to those produced by conventional radical polymerization, as confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net This method avoids the need for thermal initiators and allows for polymerization under mild conditions.
More advanced photocontrolled techniques, such as photo-induced cobalt-mediated radical polymerization, have been employed to synthesize degradable copolymers of MDO. rsc.org For instance, the copolymerization of MDO and vinyl acetate (B1210297) (VAc) has been achieved under UV irradiation at 30°C using (2,4,6-trimethylbenzoyl)diphenylphosphine oxide as an initiator and Co(acac)₂ as a regulating agent. rsc.org This controlled process exhibits living polymerization characteristics, including pseudo-linear kinetics, an increase in molecular weight with conversion, and narrow molecular weight distributions. rsc.org
Furthermore, photoinduced Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provides a versatile platform for creating well-defined polymers containing MDO. nih.govresearchgate.net This technique allows for the synthesis of polymers with controlled molecular weights and architectures. nih.gov While conventional RAFT polymerization often uses thermal initiators, photomediated RAFT processes replace them with a photoinitiating system, though care must be taken to avoid side reactions that can be caused by high-energy UV light. rsc.org The combination of MDO's ring-opening capability with the control afforded by photoinitiation techniques enables the design of functional, degradable polymers for a variety of applications.
| Polymerization Method | Monomers | Initiator/Catalyst System | Radiation Source | Key Findings | Reference |
|---|---|---|---|---|---|
| Photo-induced Cobalt-Mediated Radical Polymerization | MDO, Vinyl Acetate (VAc) | (2,4,6-trimethylbenzoyl)diphenylphosphine oxide / Co(acac)₂ | UV (365 nm) | Achieved living polymerization behavior; produced degradable copolymers. | rsc.org |
| Photoinitiated Radical Ring-Opening Polymerization | MDO | Not specified | Not specified | Resulting polymer identical to that from thermal radical polymerization. | researchgate.net |
| RAFT Polymerization (Photo-inducible) | MDO | Polymerizable chain transfer agent (ECTVP) / AIBN | Typically thermal, but can be adapted for photoinitiation. | Effectively controls molecular weight and distribution, enabling hyperbranched structures. | nih.gov |
Structural Elucidation of Poly(6-Methylene-researchgate.netrsc.orgdioxepane) Homopolymers
Microstructural Characterization via Advanced Nuclear Magnetic Resonance (NMR) Techniques
Advanced NMR spectroscopy is the primary tool for the structural analysis of poly(2-methylene-1,3-dioxepane) (PMDO). Both 1D (¹H and ¹³C) and 2D NMR techniques are used to confirm the polymer's microstructure, particularly to verify that the desired radical ring-opening has occurred. rsc.org
In all conducted experiments with MDO, 100% ring-opening was observed. cmu.edu A key indicator of successful ring-opening polymerization in the ¹³C NMR spectrum is the complete disappearance of the signal corresponding to the quaternary carbon of the acetal (B89532) group, which is typically found around 100 ppm in the monomer. rsc.org The resulting polymer has a structure analogous to polycaprolactone (PCL). rsc.org
The ¹H-NMR spectrum provides detailed information about the protons in the repeating unit. The signals confirm the formation of the polyester (B1180765) backbone and can also be used to identify structural irregularities, such as branches. rsc.orgnih.gov
| Assignment | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Methylene adjacent to carbonyl (–C(=O)–CH₂–) | Proton | ~2.3 | - | nih.gov |
| Methylene adjacent to ester oxygen (–O–CH₂–) | Proton | ~4.1 | - | nih.gov |
| Methyl group on branch (–CH(CH₂–)–CH₃) | Proton | 0.91–0.95 | - | rsc.org |
| Carbonyl carbon (–C=O) | Carbon | - | ~173 | rsc.org |
| Quaternary acetal carbon in monomer (O–C(CH₂)–O) | Carbon | - | ~100 | rsc.org |
Investigation of Polymer Architecture: Degree of Linearity versus Branching
While the primary reaction pathway in the radical polymerization of MDO is ring-opening to form a linear polyester, side reactions can lead to the formation of branched structures. rsc.org The structural analysis of PMDO reveals a polymer that often has branches due to intramolecular hydrogen atom transfer, a process also known as back-biting. rsc.orgrsc.org This process transforms a secondary end-chain radical into a more stable tertiary mid-chain radical, which can then initiate a new branch upon further propagation. rsc.orgrsc.org
The presence of these branches distinguishes PMDO synthesized via radical polymerization from linear PCL and affects its physical properties, such as crystallinity and melt viscosity. rsc.org The degree of branching can be quantified using ¹H NMR spectroscopy. rsc.org The calculation is based on comparing the integral of the signal corresponding to the methyl group protons (g) on the branches (0.91–0.95 ppm) to the integrals of the other peaks in the spectrum. rsc.org
Research has shown that the degree of branching in PMDO tends to increase with higher monomer conversion. rsc.orgrsc.org This is likely because as the monomer concentration decreases, the probability of the propagating radical undergoing an intramolecular back-biting reaction increases relative to the probability of it reacting with another monomer unit. rsc.org Therefore, controlling reaction conditions such as monomer concentration and reaction time is crucial for tailoring the polymer architecture.
Copolymerization Strategies with 6 Methylene 1 2 Dioxepane
Conventional Free Radical Copolymerization with Vinyl Monomers
Conventional free radical polymerization (FRP) is a widely utilized method for producing a vast array of polymers. uliege.be Its robustness and compatibility with numerous functional groups make it a suitable choice for copolymerizing 6-Methylene- uliege.bedoi.orgdioxepane with common vinyl monomers. uliege.be
The behavior of monomers during copolymerization is quantified by their reactivity ratios (r). These ratios indicate the preference of a propagating radical to add a monomer of its own kind versus the other monomer. nsf.gov For the copolymerization of 6-Methylene- uliege.bedoi.orgdioxepane (MDO), extensive research has been conducted to determine its reactivity ratios with various vinyl co-monomers.
In the case of styrene (B11656) , early studies reported reactivity ratios of rMDO = 0.021 and rStyrene = 22.6, suggesting a strong preference for the styrene radical to add another styrene monomer. researchgate.net Another study involving a similar cyclic ketene (B1206846) acetal (B89532), 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), with styrene found reactivity ratios of rBMDO = 1.08 and rStyrene = 8.53. researchgate.net
For methyl methacrylate (B99206) (MMA) , pulsed-laser polymerization experiments determined the reactivity ratios to be rMDO = 0.057 and rMMA = 34.12. cmu.edusemanticscholar.org This significant difference indicates that the MMA radical strongly prefers to add another MMA monomer over MDO. cmu.edusemanticscholar.org
The copolymerization of MDO with vinyl acetate (B1210297) (VAc) has also been investigated. The reactivity ratios were determined to be rMDO = 0.14 and rVAc = 1.89. rsc.org Another study reported values of rMDO = 0.47 and rVAc = 1.53. researchgate.net
A terpolymerization study involving butyl acrylate (BA) , MDO, and vinyl acetate (VAc) provided ternary reactivity ratios. For the BA/MDO pair, the values were rBA/MDO = 0.417 and rMDO/BA = 0.071. nih.govnih.govmdpi.com
The following table summarizes the reactivity ratios for the copolymerization of 6-Methylene- uliege.bedoi.orgdioxepane (and a related derivative) with various vinyl monomers.
| Co-monomer | r MDO/BMDO | r Co-monomer | Method | Reference |
| Styrene | 0.021 | 22.6 | Not Specified | researchgate.net |
| Styrene (BMDO) | 1.08 | 8.53 | ATRP | researchgate.net |
| Methyl Methacrylate | 0.057 | 34.12 | Pulsed-Laser Polymerization | cmu.edusemanticscholar.org |
| Vinyl Acetate | 0.14 | 1.89 | Photo-induced CMRP | rsc.org |
| Vinyl Acetate | 0.47 | 1.53 | Radical Polymerization | researchgate.net |
| Butyl Acrylate | 0.071 | 0.417 | Bulk Free Radical Terpolymerization | nih.govnih.govmdpi.com |
Compositional drift is a phenomenon in free radical copolymerization where the composition of the copolymer changes as the reaction progresses. wikipedia.org This occurs because of the differing reactivity ratios of the co-monomers, leading to the preferential consumption of one monomer over the other. wikipedia.org The result is a non-uniform distribution of monomer units along the polymer chain. wikipedia.orgtue.nl
In the copolymerization of 6-Methylene- uliege.bedoi.orgdioxepane (MDO) with vinyl monomers, the significant differences in reactivity ratios, as detailed in the previous section, lead to considerable compositional drift. researchgate.netcmu.eduwikipedia.org For instance, in the MDO/MMA system, the much higher reactivity ratio of MMA (34.12) compared to MDO (0.057) means that MMA is consumed much more rapidly. cmu.edusemanticscholar.org This results in a copolymer that is initially rich in MMA units, with the MDO content increasing in the later stages of the polymerization as the MMA concentration depletes. cmu.edusemanticscholar.org
The sequence distribution, which describes the arrangement of monomer units along the copolymer chain, is directly influenced by the reactivity ratios and the compositional drift. uliege.be In systems with large differences in reactivity ratios, the resulting copolymer will have a more block-like or gradient structure rather than a random distribution of monomer units. researchgate.net For example, in the copolymerization of MDO with styrene, the extremely high reactivity ratio of styrene leads to the formation of long polystyrene sequences. researchgate.net
To achieve a more uniform incorporation of MDO and a random sequence distribution, which is often desirable for achieving specific properties like uniform degradability, strategies to control compositional drift are necessary. wikipedia.org These can include semi-batch or fed-batch reactor systems where the more reactive monomer is added gradually throughout the polymerization to maintain a constant monomer feed ratio. wikipedia.orgtue.nl
Controlled Radical Copolymerization for Enhanced Architectural Control
Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization by providing the ability to precisely control polymer molecular weight, architecture, and functionality. These methods are particularly valuable for the copolymerization of 6-Methylene- uliege.bedoi.orgdioxepane, as they allow for the synthesis of well-defined copolymers with predictable structures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com The choice of RAFT agent is crucial and depends on the specific monomers being used. sigmaaldrich.com
RAFT has been successfully employed for the copolymerization of 6-Methylene- uliege.bedoi.orgdioxepane (MDO) and its derivatives with various vinyl monomers. uliege.be For instance, the RAFT copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) with benzyl (B1604629) methacrylate has been utilized in a process called radical ring-opening polymerization-induced self-assembly (rROPISA). researchgate.net This technique allows for the formation of block copolymers that self-assemble into nanoparticles during the polymerization. researchgate.net
In another example, thermoresponsive triblock copolymers were synthesized via RAFT copolymerization of N-isopropylacrylamide and BMDO. researchgate.net This resulted in polymers with a poly(ethylene glycol) (PEG) mid-block and random copolymer side blocks, demonstrating the ability of RAFT to create complex architectures. researchgate.net The success of RAFT in these systems relies on the appropriate selection of the RAFT agent, which must be compatible with both the cyclic ketene acetal and the vinyl co-monomer to ensure controlled polymerization. sigmaaldrich.comresearchgate.net
The general structure of a RAFT agent is Z-C(=S)S-R. The 'Z' and 'R' groups influence the reactivity of the agent and its suitability for different monomer families. sigmaaldrich.com For monomers like acrylates and styrenes, which are common co-monomers for MDO, trithiocarbonates and dithiobenzoates are often effective RAFT agents. sigmaaldrich.com
| RAFT Agent Type | Suitable Monomers |
| Dithiobenzoates | Styrenes, Acrylates, Methacrylates |
| Dithiocarbamates | Styrenes, Acrylates, Vinyl Esters |
| Trithiocarbonates | Styrenes, Acrylates, Methacrylates |
| Xanthates | Styrenes, Acrylates, Vinyl Esters |
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal catalyst, typically copper-based, in conjunction with an alkyl halide initiator. ATRP allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions. doi.org
ATRP has been successfully applied to the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), a derivative of MDO, with conventional vinyl monomers like styrene, methyl methacrylate (MMA), and methyl acrylate (MA). doi.orgresearchgate.net In a two-step process, macroinitiators of polystyrene (PSt-Br), poly(methyl methacrylate) (PMMA-Br), and poly(methyl acrylate) (PMA-Br) were first synthesized via ATRP. doi.org These macroinitiators were then used to initiate the ring-opening polymerization of BMDO, resulting in the formation of well-defined block copolymers such as PSt-b-PBMDO, PMMA-b-PBMDO, and PMA-b-PBMDO. doi.org
The success of ATRP in these systems is dependent on the appropriate choice of initiator, catalyst, and ligand. cmu.edu Common initiators for ATRP include ethyl α-bromobutyrate (EBrB) and other alkyl halides. doi.orgcmu.edu The catalyst system often consists of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand such as 2,2'-bipyridine (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). doi.orgresearchgate.net
The following table presents data from the ATRP synthesis of various macroinitiators used for the subsequent block copolymerization with BMDO. doi.org
| Macroinitiator | Monomer | Initiator System | Molar Ratio ([M]:[I]:[Cu]:[L]) | Mn (Theoretical) | Mn (NMR) | PDI (Mw/Mn) |
| PSt-Br | Styrene | EBrB/CuBr/bpy | 190:1:1:6 | 10500 | 10200 | 1.23 |
| PMMA-Br | MMA | EBrB/CuBr/bpy | 198:1:1:6 | 12300 | 12000 | 1.32 |
| PMA-Br | MA | EBrB/CuBr/bpy | 230:1:1:6 | 11500 | 11200 | 1.14 |
This data demonstrates the high degree of control afforded by ATRP in preparing well-defined macroinitiators for the synthesis of block copolymers containing MDO derivatives. doi.org
Advanced Copolymerization Techniques
Beyond conventional and controlled radical polymerization, advanced techniques are being explored to create novel copolymer architectures incorporating 6-Methylene- uliege.bedoi.orgdioxepane and its derivatives. One such technique is polymerization-induced self-assembly (PISA), which combines polymerization and self-assembly into a single, efficient process. uliege.be
As mentioned previously, RAFT-mediated radical ring-opening polymerization-induced self-assembly (rROPISA) has been used to copolymerize benzyl methacrylate and cyclic ketene acetals like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). researchgate.net This was achieved in heptane at 90°C using a poly(lauryl methacrylate) macro-RAFT agent. researchgate.net The resulting block copolymers self-assemble into various nanoparticle morphologies, such as spheres, worms, or vesicles, depending on the block lengths and compositions. acs.org
Another advanced approach involves the use of photo-induced cobalt-mediated radical polymerization. This technique was employed for the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) and vinyl acetate (VAc). rsc.org The use of light as an external stimulus offers temporal control over the polymerization process. nih.gov
Furthermore, the development of novel initiation methods for RAFT, such as photoinitiation and redox initiation, provides more versatile and environmentally friendly pathways for copolymerizing MDO under milder conditions. nih.gov These advanced techniques open up new possibilities for designing complex and functional materials based on 6-Methylene- uliege.bedoi.orgdioxepane.
Chemical Vapor Deposition (CVD) Co-polymerization with 6-Methylene-umich.educhemrxiv.orgdioxepane Analogs
Chemical Vapor Deposition (CVD) polymerization has been utilized to create backbone-degradable polymers by co-polymerizing analogs of 6-Methylene- umich.educhemrxiv.orgdioxepane, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), with [2.2]para-cyclophanes. This solvent-free technique allows for the formation of thin polymer films directly onto a substrate. The process involves the pyrolysis of [2.2]para-cyclophanes to generate reactive radical species, which then co-polymerize with the cyclic ketene acetal via a ring-opening mechanism. This introduces ester linkages into the otherwise all-carbon backbone of the resulting poly(p-xylylene) film, rendering it hydrolytically degradable. umich.edu
The degradation kinetics of these films are influenced by the ratio of the cyclic ketene acetal to the [2.2]para-cyclophane and the hydrophobicity of the polymer. umich.edu This method represents a significant advancement in producing functional, degradable coatings for applications in biomedical devices and regenerative medicine. umich.edu
Table 1: CVD Co-polymerization of BMDO with Functionalized [2.2]para-cyclophanes
| Co-monomer 1 | Co-monomer 2 | Molar Feed Ratio (Co-monomer 1:Co-monomer 2) | Resulting Polymer | Key Feature |
|---|---|---|---|---|
| 4-hydroxymethyl[2.2]para-cyclophane | 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | 1:15 | Co-polymer with hydroxy groups | Hydrolytically degradable backbone umich.edu |
Radical Ring-Opening Copolymerization-Induced Self-Assembly (rROPISA)
Radical Ring-Opening Copolymerization-Induced Self-Assembly (rROPISA) is a versatile technique for the in situ formation of degradable block copolymer nanoparticles. This method typically involves the use of a solvophilic macro-chain transfer agent (macro-CTA) in a selective solvent to mediate the polymerization of a solvophobic monomer and a cyclic ketene acetal (CKA), such as 6-Methylene- umich.educhemrxiv.orgdioxepane or its analogs. As the solvophobic block grows, the copolymer becomes amphiphilic and self-assembles into nano-objects of varying morphologies (e.g., spheres, worms, or vesicles).
The incorporation of the CKA via a radical ring-opening mechanism introduces ester linkages into the core of the nanoparticles, making them degradable. The amount of CKA incorporated can be tuned, allowing for control over the degradation rate of the nanoparticles. chemrxiv.org This strategy has been successfully employed to generate aqueous suspensions of narrowly dispersed, degradable vinyl copolymer nanoparticles at high solid contents. chemrxiv.org The rROPISA process has been demonstrated with various CKAs, leading to nanoparticles with diameters ranging from approximately 80 to 215 nm. chemrxiv.orgresearchgate.net
Table 2: rROPISA of Cyclic Ketene Acetals (CKAs) for Degradable Nanoparticles
| Macro-CTA | Co-monomers | CKA Content in Nanoparticle Core | Resulting Nanoparticle Size (Diameter) | Key Feature |
|---|---|---|---|---|
| Poly(oligo(ethylene glycol) methyl ether methacrylate) | Benzyl methacrylate, Cyclic Ketene Acetal | Up to 21 mol% | ~80–215 nm | Aqueous suspensions of degradable nanoparticles at 15 wt% solids chemrxiv.org |
Tailoring Polymer Backbones through 6-Methylene-umich.educhemrxiv.orgdioxepane Incorporation
The inclusion of 6-Methylene- umich.educhemrxiv.orgdioxepane and its analogs into vinyl polymer backbones is a key strategy for imparting degradability to these otherwise robust materials. This is primarily achieved by introducing ester linkages that are susceptible to hydrolysis.
Introduction of Hydrolytically Labile Ester Linkages in Vinyl Polymer Chains
Traditional vinyl polymers are characterized by a non-degradable carbon-carbon backbone. dntb.gov.ua A prominent strategy to overcome this limitation is the radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs), such as 2-methylene-1,3-dioxepane (MDO), copolymerized with conventional vinyl monomers. dntb.gov.uaacs.org During this process, the radical addition to the CKA's exocyclic double bond is followed by the opening of the ring, which incorporates an ester group directly into the polymer backbone. researchgate.net
This approach has been widely explored for various vinyl monomers, including vinyl acetate and methyl methacrylate, to produce degradable polymers. nih.govnih.gov The presence of these ester linkages creates "weak" points in the polymer chain that are susceptible to hydrolytic cleavage, leading to the breakdown of the polymer into smaller, potentially biocompatible or environmentally benign fragments. researchgate.net The efficiency of ring-opening is a crucial factor, with seven-membered ring CKAs like MDO known to undergo complete ring-opening under a broad range of reaction conditions.
Design Principles for Backbone-Degradable Poly(vinyl-co-ester)s
The design of backbone-degradable poly(vinyl-co-ester)s through the incorporation of 6-Methylene- umich.educhemrxiv.orgdioxepane and its analogs is guided by several key principles:
Monomer Selection: The choice of the cyclic ketene acetal is critical. Seven-membered rings like 2-methylene-1,3-dioxepane (MDO) are often preferred due to their high ring-opening efficiency. The vinyl co-monomer is selected based on the desired properties of the final material, such as glass transition temperature or solubility.
Control of Copolymer Composition: The ratio of the CKA to the vinyl monomer in the copolymer determines the density of ester linkages in the backbone. A higher CKA content generally leads to faster degradation. This ratio can be controlled by adjusting the monomer feed composition.
Controlled Polymerization Techniques: The use of reversible-deactivation radical polymerization (RDRP) techniques, such as nitroxide-mediated polymerization (NMP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netrsc.org This control over the polymer architecture can influence the degradation behavior and final material properties.
Reaction Conditions: For polymerization in aqueous media, such as emulsion polymerization, careful control of pH and temperature is necessary to prevent the premature hydrolysis of the CKA monomer. nih.gov For instance, mildly basic conditions (pH 8) and low temperatures (40 °C) have been found to be optimal for the emulsion copolymerization of MDO and vinyl acetate. nih.gov
By applying these principles, it is possible to design and synthesize a wide range of degradable vinyl polymers with properties tailored for specific applications, from biomedical materials to more environmentally friendly plastics. acs.orgdntb.gov.ua
Polymer Microstructural Analysis and Advanced Spectroscopic Characterization
Comprehensive 1D and 2D NMR Spectroscopy for Repeat Unit Identification and Quantification
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are the primary tools for confirming the successful ring-opening polymerization and identifying the resulting polyester (B1180765) repeat unit. In the case of 6-methylene- acs.orgresearchgate.netdioxepane, the polymerization is expected to proceed via a radical ring-opening mechanism, which converts the exocyclic double bond of the monomer into an ester group within the polymer backbone.
The ¹H NMR spectrum of the resulting polymer would confirm the disappearance of the characteristic signals for the exocyclic methylene (B1212753) protons of the monomer (typically around 3.7 ppm) and the appearance of new signals corresponding to the polyester structure. acs.org Similarly, the ¹³C NMR spectrum provides definitive evidence of ring-opening by showing a resonance for an ester carbonyl carbon (around 172 ppm) and the absence of signals associated with the acetal (B89532) carbon of the monomer ring. acs.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unambiguously assign all proton and carbon signals. An HSQC spectrum correlates directly bonded protons and carbons, while an HMBC spectrum reveals longer-range couplings (typically 2-3 bonds), allowing for the definitive assignment of the polymer's constitutional repeat unit. 14.139.213semanticscholar.org For instance, an HMBC spectrum would show a correlation between the protons on the carbon adjacent to the carbonyl group and the carbonyl carbon itself, confirming the ester linkage.
The quantification of repeat units is achieved by integrating the characteristic peaks in the ¹H NMR spectrum. The relative integrals of the distinct proton signals within the repeat unit should correspond to the number of protons they represent, confirming the polymer's primary structure.
Table 1: Representative ¹H NMR Chemical Shifts for an Analogous Polyester Backbone (PBMDO) Data sourced from a closely related analog, Poly(5,6-benzo-2-methylene-1,3-dioxepane), to illustrate typical chemical shifts for the polyester structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Description |
| Aromatic Protons | 7.12 - 7.22 | Protons on the benzene ring |
| Ph-CH₂-O | 5.10 | Methylene protons between the ester oxygen and the aromatic ring |
| CH₂-C=O | 2.91 - 2.96 | Methylene protons alpha to the carbonyl group |
| Ph-CH₂ | 2.56 - 2.61 | Methylene protons on the aromatic ring |
Source: Macromolecules, 2000. acs.org
Table 2: Representative ¹³C NMR Chemical Shifts for an Analogous Polyester Backbone (PBMDO) Illustrative data based on the analysis of Poly(5,6-benzo-2-methylene-1,3-dioxepane).
| Carbon Assignment | Chemical Shift (δ, ppm) | Description |
| C=O | 172.8 | Ester carbonyl carbon |
| Aromatic Carbons | 125 - 140 | Carbons of the benzene ring |
| Ph-CH₂-O | ~65-70 | Methylene carbon adjacent to the ester oxygen |
| CH₂-C=O | ~30-35 | Methylene carbon alpha to the carbonyl group |
Source: Macromolecules, 2000. acs.org
Application of Advanced NMR Techniques for Sequence, Stereochemical, and Branching Analysis
Advanced NMR techniques provide deeper insights into the polymer's microstructure beyond the basic repeat unit.
Sequence Analysis: For copolymers of 6-methylene- acs.orgresearchgate.netdioxepane with other vinyl monomers, ¹³C NMR is particularly powerful for determining the sequence distribution (e.g., random, alternating, or blocky). The chemical shifts of carbons in the polymer backbone are sensitive to the nature of the neighboring monomer units (dyad and triad sequences), allowing for the quantification of different sequence types. researchgate.net
Stereochemical Analysis: The monomer 6-methylene- acs.orgresearchgate.netdioxepane is achiral, and its polymerization does not create a stereocenter in the main chain, resulting in an atactic polymer. Therefore, stereochemical analysis in terms of tacticity (isotactic, syndiotactic, atactic) is not applicable to the homopolymer. However, if copolymerized with a monomer that does generate stereocenters, 2D NMR techniques like TOCSY can be used to analyze the resulting stereosequences. 14.139.213
Branching Analysis: Radical ring-opening polymerization of cyclic ketene (B1206846) acetals is known to sometimes produce branched structures due to chain transfer reactions, such as backbiting. cmu.edursc.org This process leads to the formation of tertiary carbons (methine groups) at the branch points. Quantitative ¹³C NMR can be used to detect and quantify the degree of branching. nih.gov The spectrum of a branched polymer would show unique signals for the methine carbon at the branch point, as well as distinct shifts for the carbons alpha and beta to this point, compared to their linear counterparts. The degree of branching (DB) can be calculated using the integrals of the signals corresponding to dendritic (branched) and linear units observed in the ¹H or ¹³C NMR spectra. nih.gov
Table 3: Illustrative NMR Signals for Branching Analysis This table illustrates the expected differences in NMR signals between linear and branched units in a polyester backbone.
| Unit Type | Structural Feature | Expected ¹³C NMR Signal (ppm) | Description |
| Linear | -CH₂-CH₂-O- | ~60-70 | Standard methylene carbon in the linear chain |
| Branched | >CH-CH₂-O- | ~70-80 | Methine (tertiary) carbon at the branch point |
Spectroscopic Methods for Monitoring Polymerization Progression and Conversion
The progression of the polymerization of 6-methylene- acs.orgresearchgate.netdioxepane can be monitored in real-time using in-situ NMR spectroscopy. mdpi.com This technique allows for the direct observation of the reaction as it occurs within the NMR tube.
By acquiring ¹H NMR spectra at regular intervals, the monomer conversion can be accurately determined. This is achieved by monitoring the decrease in the integral of a characteristic monomer peak (e.g., the exocyclic methylene protons) relative to an internal standard or a polymer peak that grows over time. acs.org
This kinetic data is invaluable for understanding the polymerization mechanism. For instance, in a controlled or "living" polymerization, a plot of the natural logarithm of the initial monomer concentration over the current concentration (ln([M]₀/[M])) versus time should yield a straight line, indicating a constant concentration of active propagating species. acs.orgnih.gov
Table 4: Monitoring Polymerization via ¹H NMR
| Species | Characteristic Signal (Protons) | Observation During Polymerization |
| Monomer | Exocyclic Methylene (=CH₂) | Integral decreases over time |
| Polymer | Backbone Methylene (-O-CH₂-) | Integral increases over time |
Analysis of Polymer End-Group Structures in Relation to Polymerization Mechanisms
The analysis of polymer end-groups by ¹H NMR is a powerful method for elucidating polymerization mechanisms, including initiation and termination pathways, and for determining the number-average molecular weight (Mₙ). mdpi.com
The structure of the end-groups is directly related to the initiator and termination events. For example, if an initiator like azobisisobutyronitrile (AIBN) is used, fragments of the initiator will be present at the beginning of the polymer chains. These fragments have unique proton signals that can be identified in the ¹H NMR spectrum, confirming the initiation pathway.
By comparing the integral of the signals from the end-group protons (I_end) with the integral of the signals from the repeating monomer units (I_repeat), the number-average degree of polymerization (DP) can be calculated. The Mₙ is then determined by multiplying the DP by the molecular weight of the repeat unit. mdpi.com
The formula used is: DP = (I_repeat / N_repeat) / (I_end / N_end)
Where:
N_repeat is the number of protons giving rise to the I_repeat signal.
N_end is the number of protons in the initiator fragment giving rise to the I_end signal.
This method is particularly accurate for polymers with relatively low molecular weights, where the end-group signals are sufficiently intense to be integrated accurately.
Mechanistic Investigations and Theoretical Insights into 6 Methylene 1 2 Dioxepane Reactions
Detailed Mechanistic Pathways of Radical Ring-Opening Isomerization and Propagation
The radical ring-opening polymerization of cyclic ketene (B1206846) acetals like 6-Methylene- rsc.orgchemrxiv.orgdioxepane proceeds through a chain-growth mechanism involving several key steps. rsc.orgnih.govwikipedia.org The process is initiated by a radical species, which adds to the exocyclic carbon-carbon double bond of the monomer. uliege.benih.gov This initial addition creates a carbon-centered radical intermediate. uliege.be
This intermediate radical is at a critical juncture, facing two competing pathways:
Ring-Opening Isomerization: The seven-membered ring undergoes fragmentation. This ring-opening is a facile reaction that results in the formation of a more stable ester linkage within the polymer backbone and propagates the radical to the end of the newly formed linear segment. cmu.edu For the majority of CKA monomers, this pathway is favored, leading to the creation of aliphatic polyesters. chemrxiv.org In the case of the related monomer 2-Methylene-1,3-dioxepane (B1205776) (MDO), 100% ring-opening is observed. cmu.edu
Ring-Retaining Propagation: Alternatively, the initial radical can attack another monomer molecule without the ring opening. This is a classical vinyl-type propagation that results in a polymer with intact cyclic acetal (B89532) side groups along an aliphatic carbon backbone. uliege.benih.gov
The competition between these two pathways is a major focus of mechanistic studies, as the degree of ring-opening dictates the final polymer structure and its properties, such as degradability. chemrxiv.orgnih.gov The desired outcome is typically complete ring-opening to produce a pure polyester (B1180765). chemrxiv.org The propagation step involves the newly formed radical adding to another CKA monomer, continuing the chain reaction until termination occurs through processes like radical coupling or disproportionation. nih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the reactions of CKA monomers. chemrxiv.org These theoretical studies provide deep insights into reaction energetics, transition state geometries, and the factors that govern the competition between ring-opening and ring-retaining pathways. chemrxiv.orgresearchgate.net
By modeling the potential energy surface of the reaction, researchers can calculate the activation barriers for both the ring-opening isomerization and the direct vinyl propagation. chemrxiv.orgnih.gov These calculations have demonstrated that the relative heights of these barriers determine the kinetic favorability of one pathway over the other. chemrxiv.org DFT studies have been successfully combined with kinetic modeling to predict the ring-opening ability of various CKA monomers in silico, which is invaluable for designing new monomers that are predisposed to complete ring-opening. chemrxiv.org
For instance, computational analysis can elucidate the transition state for C-C bond insertion, a key step in ring-opening. nih.gov The accuracy of these computational methods is often validated by comparing calculated spectroscopic properties, such as IR spectra, with experimental data for the molecules and intermediates involved. researchgate.net
Influence of Monomer Ring Size and Substituents on Ring Strain, Reactivity, and Ring-Opening Tendency
The structure of the CKA monomer, specifically its ring size and the presence of substituents, profoundly influences its reactivity and tendency to undergo ring-opening. rsc.orgnih.gov Ring strain is a primary driver for the ring-opening process; greater strain in the cyclic monomer facilitates the fragmentation pathway. nih.govnih.gov
Ring Size: Studies comparing different CKA monomers have shown a clear correlation between ring size and the propensity for ring-opening. chemrxiv.org
Five- and six-membered rings: There is a distinct difference in the ring-opening capability between five- and six-membered CKA monomers, with the six-membered rings being less inclined to open. chemrxiv.org
Seven-membered rings: The seven-membered ring of 6-Methylene- rsc.orgchemrxiv.orgdioxepane contributes a specific level of ring strain that influences its polymerization behavior. While less strained than very small rings like cyclobutanone, the inherent strain still favors the ring-opening pathway to form a more stable, linear ester unit. nih.gov
Substituents: Substituents on the CKA ring can alter reactivity through both steric and electronic effects.
Steric Hindrance: Bulky substituents can create steric hindrance in the transition state for propagation, potentially influencing the reaction rate. uliege.be
Electronic Effects: Electron-withdrawing or electron-donating groups can affect the stability of the radical intermediates, thereby influencing the reaction pathway. mdpi.com For example, amine-bearing CKAs have been developed to create pH-responsive polyesters. rsc.org Similarly, phenyl substituents have been shown to promote nearly complete and regioselective ring-opening by stabilizing the resulting secondary benzyl (B1604629) free radical. researchgate.net
The table below summarizes the general influence of ring characteristics on the polymerization of cyclic monomers.
| Structural Factor | Influence | Effect on Ring-Opening | Example/Principle |
|---|---|---|---|
| Ring Size (Strain) | Smaller rings (e.g., 5-membered) generally have higher ring strain compared to larger rings (e.g., 6-membered). | Higher ring strain generally increases the driving force for ring-opening to relieve the strain. | 6-membered CKAs are less prone to ring-opening than 5-membered CKAs. chemrxiv.org |
| Substituents (Electronic) | Electron-withdrawing or -donating groups can stabilize or destabilize radical intermediates. | Substituents that stabilize the ring-opened radical intermediate will favor the ring-opening pathway. | A phenyl group stabilizes the resulting benzyl radical, promoting quantitative ring-opening. researchgate.net |
| Substituents (Steric) | Bulky groups can introduce steric hindrance that may affect the approach of a propagating radical. | Can influence the overall polymerizability and the stereoregularity of the resulting polymer. | A methyl group can create a more crowded transition state for propagation. uliege.be |
Elucidation of Radical Stability and Propagation Characteristics
The stability of the radical intermediates formed during polymerization is a critical factor that governs the reaction mechanism. nih.gov After the initial radical addition to the double bond of 6-Methylene- rsc.orgchemrxiv.orgdioxepane, the subsequent ring-opening leads to a propagating radical at the end of an ester-containing chain. cmu.edu The relative stability of this ring-opened radical compared to the initial cyclic radical intermediate is a key thermodynamic driver for the ring-opening process. researchgate.net
The propagation characteristics are largely defined by the rate at which this radical adds to subsequent monomer units. nih.gov This propagation rate coefficient (kp) is a fundamental parameter in polymerization kinetics. cmu.edu For CKAs, the propagation is a complex interplay between the ring-opening event and the addition to the next monomer. For the reaction to yield a polyester, the rate of ring-opening must be significantly faster than the rate of propagation of the un-opened, cyclic radical. cmu.edu In many cases, such as with MDO, the ring-opening is extremely rapid and is not the rate-determining step. cmu.edu
Kinetic Modeling of Homopolymerization and Copolymerization Processes
For copolymerization, the terminal model is often insufficient to describe the experimental data accurately. cmu.edu More sophisticated models, such as the penultimate unit model, are frequently required. cmu.edu These models account for the influence of the second-to-last monomer unit on the reactivity of the terminal radical. cmu.edu
Pulsed-laser polymerization (PLP) is a key experimental technique used to determine the average propagation rate coefficients (
Kinetic studies have also determined the chain transfer to monomer constant (CM) for MDO, which was found to be 1.7 x 10-2 at 40 °C, indicating that chain transfer reactions can play a significant role in limiting the polymer's molecular weight. cmu.edu
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 (MDO) | r2 | Reference |
|---|---|---|---|---|
| MDO | Vinyl Acetate (VAc) | 0.14 | 1.89 | rsc.org |
| MDO | Methyl Methacrylate (MMA) | 0.057 | 34.12 | cmu.edu |
| BMDO | Styrene (B11656) (St) | 1.08 | 8.53 | researchgate.net |
Note: MDO (2-Methylene-1,3-dioxepane) and BMDO (5,6-Benzo-2-methylene-1,3-dioxepane) are structurally related cyclic ketene acetals often used as models for this class of compounds.
Degradation Science of Polymers Incorporating 6 Methylene 1 2 Dioxepane Units
Hydrolytic Degradation Pathways of Ester-Containing Polymers
Polymers synthesized via the ring-opening of monomers like MDO contain ester bonds in their backbone, which serve as predetermined breaking points for hydrolytic degradation. nih.gov Hydrolysis is a chemical process where a water molecule cleaves one or more chemical bonds. nih.gov In this context, the ester linkage is attacked by water, leading to chain scission and a reduction in the polymer's average molar mass. nih.gov This process can occur under acidic, basic, or neutral pH conditions, with the rate being significantly influenced by the specific environment. rsc.org The degradation ultimately breaks the polymer down into smaller, water-soluble oligomers and monomers. elsevierpure.com
Effect of Environmental Factors (e.g., pH, Temperature, Humidity) on Hydrolysis Rates
Environmental conditions play a critical role in dictating the speed at which these ester-containing polymers degrade. The primary factors are pH, temperature, and the availability of water (humidity).
pH: The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium. Copolymers incorporating MDO units have been shown to degrade in both acidic and alkaline solutions. rsc.org Degradation is significantly accelerated under basic conditions (e.g., using potassium hydroxide (B78521) or operating at a high pH), which are often employed in laboratory settings to perform accelerated degradation studies. researchgate.netnih.govresearchgate.net For instance, thermoresponsive hydrogels based on MDO and N,N-dimethylacrylamide were observed to degrade into water-soluble oligomers under alkaline conditions (pH 11.3). elsevierpure.com Conversely, while the MDO monomer itself can be susceptible to hydrolysis under acidic conditions, the resulting polymer ester bonds are also cleaved, though the mechanism differs from base-catalyzed hydrolysis. nih.govresearchgate.net Studies on segmented copolymers have shown that degradation is generally faster and the solubilization of degradation products is higher in basic media compared to acidic or neutral environments. researchgate.net
Temperature: In line with general chemical kinetics, an increase in temperature typically accelerates the rate of hydrolysis. nih.gov The selection of low temperatures (e.g., 40 °C) for the polymerization of MDO in aqueous media is critical to prevent the premature hydrolysis of the monomer, highlighting the influence of temperature on the stability of the acetal (B89532) and resulting ester groups. nih.gov This implies that at elevated temperatures, the degradation of the corresponding polymer would also be significantly faster.
Humidity: The presence of water is a prerequisite for hydrolytic degradation. nih.gov Therefore, higher humidity levels, which correspond to a greater availability of water molecules, can facilitate the cleavage of ester bonds within the polymer matrix. For polymers to be susceptible to hydrolysis, they must be properly dried before processing at high temperatures to prevent premature degradation. nih.gov
The following table summarizes the influence of environmental factors on the degradation of MDO-based polymers.
Table 1: Impact of Environmental Factors on Hydrolysis| Factor | Condition | Effect on Degradation Rate | Reference |
|---|---|---|---|
| pH | Acidic | Moderate Degradation | rsc.org |
| Neutral | Slow Degradation | nih.gov | |
| Alkaline / Basic | Accelerated Degradation | researchgate.netelsevierpure.comresearchgate.net | |
| Temperature | Low (e.g., 40°C) | Slow / Controlled | nih.gov |
| High | Accelerated Degradation | nih.gov | |
| Humidity | High | Increased Degradation | nih.gov |
Role of Ester Linkage Distribution and Concentration on Degradation Profile
Concentration: The degradation kinetics are directly dependent on the concentration of the cyclic ketene (B1206846) acetal units incorporated into the polymer. researchgate.net A higher molar fraction of MDO in the copolymer results in a greater number of ester linkages per chain, which generally leads to a faster reduction in molecular weight upon hydrolysis. However, increasing the content of certain cyclic ketene acetals, like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), can also increase the polymer's hydrophobicity, which may counteract the effect of having more degradable sites by limiting water penetration. researchgate.netresearchgate.net
Distribution: The arrangement of ester linkages along the polymer backbone significantly impacts degradation efficiency. A uniform or alternating distribution of degradable units ensures that chain scission occurs throughout the polymer, leading to a more predictable and rapid breakdown into small fragments. nih.gov For example, copolymers of MDO and butyl crotonate, which exhibit a highly alternating structure, demonstrate extremely fast degradation. nih.gov Under basic conditions, these alternating copolymers degraded into fragments with molar masses below 2 kg/mol within just two hours. nih.gov This contrasts with random or blocky distributions, where non-degradable segments might persist for longer periods, leading to a slower and less uniform degradation process.
Enzymatic Degradation Mechanisms of 6-Methylene-researchgate.netnih.govdioxepane Derived Polymers
In addition to chemical hydrolysis, polymers containing ester bonds derived from MDO are often susceptible to enzymatic degradation. This process is particularly relevant for biomedical applications where materials are exposed to biological environments. Enzymes, particularly hydrolases like lipases and esterases, can catalyze the cleavage of ester bonds. researchgate.netnih.gov
The mechanism typically involves surface erosion, where the enzyme acts on the surface of the polymer material, breaking it down layer by layer. nih.gov The efficiency of enzymatic degradation can be influenced by the polymer's properties, such as its hydrophobicity. Research has shown that hydrophobic copolymers containing units from BMDO undergo complete degradation in the presence of lipases, with degradation kinetics comparable to that of polycaprolactone (B3415563) (PCL). researchgate.net Similarly, functional terpolymers of MDO, poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) have demonstrated successful degradation when incubated with lipase. rsc.org The enzyme's active site binds to the ester linkage, facilitating its hydrolysis and leading to the release of smaller, biocompatible molecules. nih.gov
Structural Factors Influencing Overall Degradation Kinetics and Products
The macroscopic degradation behavior of a polymer is not only determined by its chemical composition but also by its physical structure and architecture.
Impact of Polymer Architecture (e.g., Branching, Cross-linking) on Degradation Behavior
The three-dimensional structure of a polymer network significantly influences its susceptibility to degradation.
Branching: The presence of branches in a polymer can affect properties like crystallinity and density, which in turn can influence the rate of water penetration and, consequently, hydrolytic degradation. Highly branched structures may present more chain ends, which can sometimes be more susceptible to degradation, but they can also create steric hindrance that shields degradable linkages from water or enzymes.
Cross-linking: Cross-linking, which involves forming chemical bonds between polymer chains, generally reduces the rate of degradation. researchgate.net The resulting network structure has lower chain mobility and is less permeable to water, making it more difficult for water molecules or enzymes to access the internal ester bonds. researchgate.net This effect is critical in the design of degradable hydrogels, where the cross-link density must be carefully controlled to achieve the desired degradation timeline. elsevierpure.com For example, thermoresponsive degradable hydrogels prepared from MDO-based copolymers can be designed to degrade over a specific period by tuning the degree of cross-linking. elsevierpure.com
Correlation between Polymer Hydrophilicity/Hydrophobicity and Degradation Characteristics
The affinity of a polymer for water, described as its hydrophilicity or hydrophobicity, is a key determinant of its degradation characteristics in an aqueous environment.
Hydrophilicity: Highly hydrophilic polymers can absorb more water, which swells the polymer matrix and facilitates the hydrolysis of ester bonds. mdpi.com This principle has been explored by copolymerizing MDO with very water-soluble monomers like acrylamide (B121943) (AAm) to promote faster hydrolytic degradation. nih.gov The incorporation of hydrophilic blocks, such as poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA), into a polyester (B1180765) chain has been shown to increase the rate of hydrolysis compared to the polyester homopolymer. mdpi.com
Hydrophobicity: Conversely, hydrophobic polymers repel water, limiting its penetration into the bulk material. This can slow down hydrolytic degradation, which may become confined to the material's surface. researchgate.net However, this does not preclude degradation, especially via enzymatic pathways that act on the surface. researchgate.net It has been observed that increasing the content of the more hydrophobic BMDO monomer in copolymers leads to degradation kinetics similar to those of the hydrophobic polyester PCL and allows for efficient enzymatic degradation. researchgate.net
The interplay between hydrophilicity and the concentration of degradable units is crucial for designing materials with tailored degradation profiles.
Table 2: Influence of Copolymer Composition on Hydrophilicity and Degradation| Comonomer with MDO | Resulting Polymer Property | Effect on Degradation | Reference |
|---|---|---|---|
| Acrylamide (AAm) | Increased Hydrophilicity | Promotes faster hydrolytic degradation | nih.gov |
| N,N-dimethylaminoethyl methacrylate (PDMAEMA) | Increased Hydrophilicity | Increased hydrolysis rates | mdpi.com |
| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | Increased Hydrophobicity | Slower water penetration but effective enzymatic surface degradation | researchgate.netresearchgate.net |
Advanced Research Applications and Future Perspectives of 6 Methylene 1 2 Dioxepane Polymers
Design of Next-Generation Degradable Polymeric Materials for Environmental Sustainability
The pervasive issue of plastic pollution has catalyzed a paradigm shift towards the development of biodegradable and compostable polymers. MDO is at the forefront of this movement, serving as a key building block for next-generation degradable materials. The incorporation of MDO into polymer backbones via rROP introduces hydrolytically susceptible ester linkages, which can be cleaved under environmental conditions, facilitating the breakdown of the polymer into smaller, non-persistent fragments.
Research has demonstrated that the copolymerization of MDO with common industrial monomers, such as acrylates and vinyl acetate (B1210297), can produce materials with enhanced biodegradability. nih.govrsc.org For instance, butyl acrylate/vinyl acetate copolymer formulations incorporating MDO have been shown to be compostable, with biodegradation monitored through CO2 emissions. nih.gov The presence of ester bonds from the ring-opened MDO in the polymer backbone promotes hydrolysis, which is a critical first step in the biodegradation process.
However, the synthesis of these degradable polymers is not without its challenges. In emulsion polymerization, a common industrial technique, MDO is susceptible to hydrolysis in the aqueous phase. nih.gov To mitigate this, researchers have focused on carefully controlling reaction conditions, such as pH and temperature, to suppress MDO hydrolysis and promote its incorporation into the polymer chain. nih.gov
The bio-based nature of MDO, which can be derived from starting materials like 1,4-butanediol (B3395766) and diethylene glycol, further enhances its appeal from a sustainability perspective. nih.gov The development of MDO-based polymers represents a significant step towards a circular economy for plastics, where materials are designed for degradation and reintegration into the environment at their end-of-life.
Synthesis of Functional Telechelic Polymers for Modular Macromolecular Assembly
Telechelic polymers, which are macromolecules possessing reactive functional groups at their chain ends, are invaluable tools in polymer chemistry for the construction of complex and well-defined macromolecular architectures such as block copolymers and polymer networks. wikipedia.org While the direct synthesis of telechelic polymers solely from MDO is not yet widely reported, the copolymerization of MDO with functional monomers provides a versatile platform for creating degradable polymers with reactive handles that can be further modified.
The synthesis of functional degradable polymers can be achieved through the copolymerization of MDO with vinyl monomers bearing functional groups. This approach allows for the introduction of specific functionalities along the polymer chain, which can then be used for subsequent reactions in a modular assembly approach. For example, the copolymerization of MDO with glycidyl (B131873) methacrylate (B99206) yields degradable polyesters with pendant epoxy groups. rsc.org These epoxy groups can be readily modified with various molecules, enabling the covalent attachment of bioactive compounds or other polymer chains.
This strategy of creating functional, degradable building blocks from MDO-containing copolymers is a key step towards the modular assembly of advanced macromolecular structures. These structures can be designed to have specific properties and functionalities, such as self-assembly behavior, stimuli-responsiveness, and targeted delivery capabilities, all while retaining the desirable feature of degradability. The continued development of controlled polymerization techniques for MDO and its functional comonomers will be crucial in advancing this area of research.
Exploration of 6-Methylene-mdpi.comwikipedia.orgdioxepane in Specialty Polymer Design (e.g., Ionomers, Polymeric-Inorganic Hybrid Materials)
The unique properties of MDO-based polymers make them attractive candidates for the design of specialty polymers with advanced functionalities, such as ionomers and polymeric-inorganic hybrid materials. While the exploration of MDO in these specific areas is still in its early stages, the potential benefits are significant.
Ionomers are polymers that contain a small amount of ionic groups covalently bonded to the polymer backbone. wikipedia.org These ionic groups can aggregate to form physical crosslinks, which have a profound impact on the polymer's mechanical and thermal properties. The synthesis of ionomers typically involves the copolymerization of a non-ionic monomer with an ion-containing monomer. uniroma2.it By incorporating MDO into the polymer backbone of an ionomer, it would be possible to create a material that combines the unique properties of ionomers with the added benefit of degradability. This could lead to the development of novel materials for applications such as recyclable packaging films with enhanced barrier properties or smart materials that respond to both ionic and environmental stimuli.
Polymeric-inorganic hybrid materials are composites in which organic polymer chains are integrated with inorganic components at the molecular or nanometer scale. indianchemicalsociety.com These materials often exhibit synergistic properties that are not found in either of the individual components. The synthesis of these hybrids can be achieved through various methods, including the sol-gel process and the in-situ formation of inorganic nanoparticles within a polymer matrix. researchgate.netmdpi.com The incorporation of MDO into the polymer matrix of a hybrid material would introduce degradability, creating a new class of functional materials. For instance, a degradable polymer-silica hybrid could be developed for use in biomedical applications, where the material provides temporary support before degrading and being safely absorbed by the body. The exploration of MDO in the design of these specialty polymers represents a promising frontier in materials science.
Emerging Applications in Degradable Coatings and Advanced Materials
The degradability and functionality of MDO-based polymers have led to their exploration in a variety of emerging applications, particularly in the fields of degradable coatings and advanced functional materials.
One notable application is in the development of degradable pressure-sensitive adhesives (PSAs) . By incorporating MDO into the backbone of a vinyl terpolymer, researchers have successfully synthesized PSAs with enhanced degradability. nih.gov This is a significant advancement for applications where temporary adhesion is required, followed by easy and residue-free removal, or for products where the adhesive's end-of-life is a concern.
In the realm of biomedical materials , MDO has been used to create thermoresponsive and degradable hydrogels. researchgate.net These "smart" materials can undergo a phase transition in response to temperature changes, making them ideal for applications such as injectable drug delivery systems or scaffolds for tissue engineering. The degradability of the hydrogel ensures that it can be broken down and cleared from the body after it has served its purpose. Furthermore, functional MDO terpolymers have been developed as a versatile platform for constructing biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org
The unique reactivity of MDO has also been harnessed in the fabrication of advanced microstructures . By adding MDO to acrylate-based photoresists, it is possible to create degradable poly(ester-co-acrylate) microstructures using 3D-printing techniques like direct laser writing. rsc.org This opens up new possibilities for the design of transient micro-electromechanical systems (MEMS) and other complex, degradable microdevices. Additionally, MDO-based copolymers are being investigated for use in marine anti-biofouling coatings , where a degradable coating could offer a more environmentally friendly alternative to traditional toxic antifouling agents.
Future Research Directions in 6-Methylene-mdpi.comwikipedia.orgdioxepane Polymer Chemistry for Novel Architectures and Functionalities
The field of MDO polymer chemistry is ripe with opportunities for future research, with a focus on developing novel polymer architectures and expanding the range of functionalities that can be incorporated into these degradable materials.
A key area of future research will be the development of more sophisticated and controlled polymerization techniques for MDO. While significant progress has been made, challenges remain in achieving precise control over molecular weight, dispersity, and copolymer composition, especially in industrially relevant polymerization processes like emulsion polymerization. nih.govrsc.org The development of novel catalysts and initiator systems that can effectively control the rROP of MDO will be crucial for synthesizing well-defined polymer architectures.
The synthesis of novel polymer architectures based on MDO is another exciting avenue for future exploration. For example, the synthesis of hyperbranched polycaprolactone (B3415563) with a controlled structure has been demonstrated through the reversible addition-fragmentation chain transfer (RAFT) polymerization of MDO. This opens the door to creating highly branched, degradable polymers with unique rheological and thermal properties. Further research into the synthesis of other complex architectures, such as star polymers, graft copolymers, and polymer networks, will undoubtedly lead to new materials with tailored performance characteristics.
Expanding the functionality of MDO-based polymers is also a critical direction for future research. This can be achieved through the copolymerization of MDO with a wider range of functional monomers or through the post-polymerization modification of MDO-containing polymers. rsc.org The development of MDO-based polymers with stimuli-responsive properties, self-healing capabilities, or specific biological activities will greatly expand their application space. For instance, the creation of MDO-based polymers that can respond to changes in pH, light, or specific enzymes could lead to the development of highly targeted drug delivery systems or advanced sensors.
Ultimately, the future of MDO polymer chemistry lies in harnessing its unique ability to impart degradability to create a new generation of sustainable and high-performance materials. By continuing to explore new synthetic strategies, novel architectures, and advanced functionalities, researchers will unlock the full potential of this versatile monomer.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-Methylene-[1,4]dioxepane, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step processes. For example, epoxide-opening cascades using triepoxide precursors (derived from geraniol) can assemble the dioxepane core via Lewis acid-mediated cyclization (e.g., boron trifluoride etherate). Protecting groups like TBSCl are critical for stabilizing intermediates, though yields may vary (e.g., 24% over two steps in one protocol) . Gold-catalyzed cyclization of oxetanes is another method to construct 1,4-dioxepane systems, commonly found in natural products . Optimization of temperature, catalysts, and stepwise protection is essential to enhance selectivity.
Q. How can conformational analysis of this compound inform its reactivity and interactions?
- Methodological Answer : Conformational studies of 1,4-dioxepane derivatives, such as 6-methoxy analogs, reveal chair-like or twist-boat conformations depending on substituent positions. Computational methods (e.g., quantum chemical calculations) and experimental techniques like NMR or X-ray crystallography are used to map energy minima and hydrogen atom orientations. For 6-Methylene derivatives, steric effects from the methylene group may shift equilibrium toward strained conformers, impacting hydrogen bonding and intermolecular interactions .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is effective for purity assessment, particularly when optimizing mobile phases (e.g., acetonitrile/buffer systems) . Gas chromatography (GC) with specialized columns (e.g., XE-60 on Chromosorb G) can resolve isomer mixtures, though adaptations may be needed for dioxepanes . Mass spectrometry (HR-ESI-MS) and NMR (1H/13C) are critical for structural elucidation, especially in distinguishing regioisomers or stereoisomers .
Q. How does the reactivity of this compound compare to other dioxepane derivatives under halogenation or oxidation?
- Methodological Answer : Halogenation (e.g., chlorine or bromine addition) typically occurs at unsaturated sites or strained positions. For 1,3-dioxepanes, dibromo or dichloro derivatives form readily via electrophilic addition . For this compound, the methylene group may act as a reactive site for oxidation, yielding ketones or epoxides. Controlled reaction conditions (e.g., low-temperature ozonolysis) can minimize side reactions.
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral drug discovery?
- Methodological Answer : Enantioselectivity can be achieved using chiral auxiliaries or asymmetric catalysis. For example, Lewis acids with chiral ligands (e.g., BINOL-derived catalysts) during cyclization steps may induce asymmetry. Protecting group strategies (e.g., TBSCl) and kinetic resolution during multi-step syntheses (e.g., enol triflate formation) are also critical to isolate enantiopure intermediates .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the methylene group or oxygen/nitrogen atoms. For example, replacing the methylene with electron-withdrawing groups (e.g., carbonyl) may alter receptor binding. Computational docking studies (e.g., AutoDock) paired with in vitro assays (e.g., enzyme inhibition) can identify key pharmacophores. Conformational flexibility, mapped via MD simulations, may correlate with bioactivity .
Q. What computational models predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrolysis pathways and transition states. For instance, acid-catalyzed ring-opening mechanisms may dominate at low pH, while thermal stability can be assessed via thermogravimetric analysis (TGA). Experimental validation under accelerated degradation conditions (e.g., 40°C/75% RH) complements computational predictions .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer : Binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity to targets like neurotransmitter receptors. For example, 1,4-dioxepane cores in natural products exhibit interactions with enzymes involved in lipid metabolism . Molecular dynamics simulations can further elucidate binding modes and residence times .
Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scale-up risks include racemization during exothermic steps or solvent removal. Continuous-flow reactors improve heat/mass transfer, reducing side reactions. Chiral stationary phases in preparative HPLC ensure enantiopurity during purification. Process analytical technology (PAT) tools monitor critical quality attributes (CQAs) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
